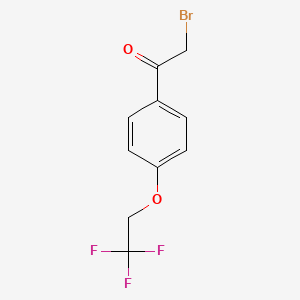
5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrole ring substituted with cyano and hydroxyphenyl groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-cyano-4-hydroxybenzaldehyde with methylamine and malononitrile under basic conditions to form the desired pyrrole derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Applications De Recherche Scientifique
5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules can modulate various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar cyano and pyrrole structure but differ in their functional groups and reactivity.
2-cyano-4-hydroxyphenyl acrylic acid: Similar in having the cyano and hydroxyphenyl groups but differs in the core structure.
Uniqueness
5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its dual cyano groups enhance its reactivity, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H9N3O |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
5-(2-cyano-4-hydroxyphenyl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C13H9N3O/c1-16-10(8-15)2-5-13(16)12-4-3-11(17)6-9(12)7-14/h2-6,17H,1H3 |
Clé InChI |
QUCZEJFPUIVCKW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C1C2=C(C=C(C=C2)O)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


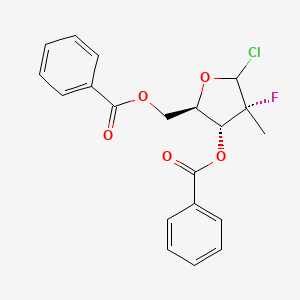
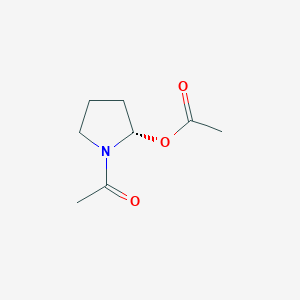
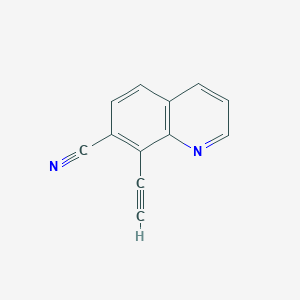
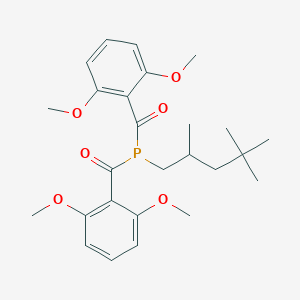

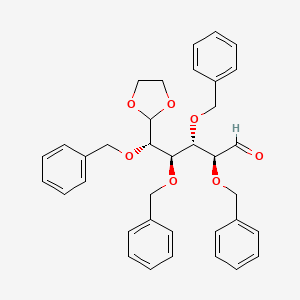
![1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865967.png)

![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)
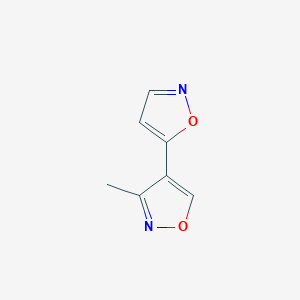

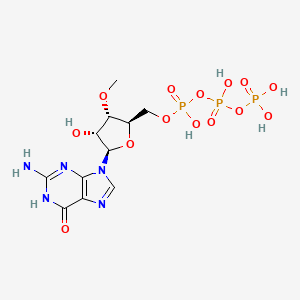
![4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12866017.png)
